7-Iodo-5-(2-methylphenyl)quinolin-8-ol

Catalog No.
S13391878
CAS No.
648896-59-7
M.F
C16H12INO
M. Wt
361.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Iodo-5-(2-methylphenyl)quinolin-8-ol

CAS Number

648896-59-7

Product Name

7-Iodo-5-(2-methylphenyl)quinolin-8-ol

IUPAC Name

7-iodo-5-(2-methylphenyl)quinolin-8-ol

Molecular Formula

C16H12INO

Molecular Weight

361.18 g/mol

InChI

InChI=1S/C16H12INO/c1-10-5-2-3-6-11(10)13-9-14(17)16(19)15-12(13)7-4-8-18-15/h2-9,19H,1H3

InChI Key

LGLYBLHTMUXBPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)I

7-Iodo-5-(2-methylphenyl)quinolin-8-ol is a chemical compound characterized by a quinoline core substituted with an iodine atom and a 2-methylphenyl group. Its molecular formula is C15H12N2OC_{15}H_{12}N_2O, and it has a molecular weight of approximately 240.26 g/mol. The compound features a hydroxyl group at the 8-position of the quinoline ring, which contributes to its chemical reactivity and biological activity. The presence of the iodine atom enhances its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The chemical reactivity of 7-Iodo-5-(2-methylphenyl)quinolin-8-ol can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in various reactions such as esterification and etherification, allowing for further functionalization of the compound.
  • Oxidation: The compound may also undergo oxidation reactions, particularly in the presence of strong oxidizing agents, potentially forming quinone derivatives.

7-Iodo-5-(2-methylphenyl)quinolin-8-ol exhibits significant biological activity, particularly as an antimicrobial and antifungal agent. Its structure allows it to interact with biological targets effectively, leading to various pharmacological effects:

  • Antimicrobial Properties: Studies have shown that derivatives of quinolinol compounds possess antimicrobial activities against a range of pathogens, including bacteria and fungi.
  • Antiparasitic Activity: Quinoline derivatives are known for their efficacy against parasitic infections, making this compound a potential candidate for further investigation in this area.

Several synthetic routes have been explored for the preparation of 7-Iodo-5-(2-methylphenyl)quinolin-8-ol:

  • Iodination of Quinoline Derivatives: The compound can be synthesized by iodinating 5-(2-methylphenyl)quinolin-8-ol using iodine or iodinating agents under acidic conditions.
  • Condensation Reactions: Starting from 2-methylphenylamine and appropriate aldehydes or ketones, condensation reactions can yield quinoline derivatives that can be further iodinated.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including cyclization, functionalization, and purification processes to achieve the desired product.

The unique properties of 7-Iodo-5-(2-methylphenyl)quinolin-8-ol make it valuable in various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound has potential applications in drug development targeting infectious diseases.
  • Analytical Chemistry: It may serve as a reagent in analytical methods for detecting metal ions due to its chelating properties.
  • Material Science: Its unique structural features could be utilized in developing new materials with specific electronic or optical properties.

Interaction studies involving 7-Iodo-5-(2-methylphenyl)quinolin-8-ol focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action.
  • Metal Ion Complexation: The ability of this compound to form complexes with metal ions is crucial for its application in analytical chemistry and biochemistry.

Several compounds share structural similarities with 7-Iodo-5-(2-methylphenyl)quinolin-8-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Iodoquinolin-8-olIodine at position 5Antimicrobial activity
8-HydroxyquinolineHydroxyl group at position 8Known for chelating metal ions
5-Methylquinolin-8-olMethyl group at position 5Exhibits different biological activities
Clioquinol (5-Chloroquinolin-8-ol)Chlorine substitution instead of iodineUsed as an antiseptic

The uniqueness of 7-Iodo-5-(2-methylphenyl)quinolin-8-ol lies in its specific combination of iodine substitution and the presence of a bulky 2-methylphenyl group, which may influence its biological interactions and chemical reactivity compared to other similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

360.99636 g/mol

Monoisotopic Mass

360.99636 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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